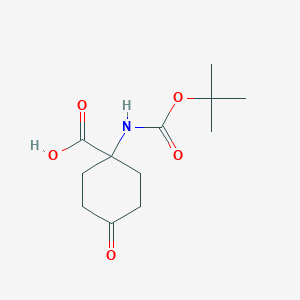

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

Overview

Description

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the cyclohexane ring contains a ketone functionality at the 4-position. This compound is of interest due to its potential use in peptide synthesis and drug discovery, as the Boc group can be removed under mild acidic conditions to reveal the free amino group for further reactions.

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves the protection of the amino group followed by functional group transformations on the cyclohexane ring. For example, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid involves cyclization, amide formation, and Hofmann-type degradation, with subsequent protection of the amino group using BOC2O . Similarly, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct . Although the exact synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is not detailed in the provided papers, these methods suggest a possible route involving the protection of an amino group, followed by the introduction of a ketone functionality at the 4-position of the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a bulky Boc group that can influence the overall conformation of the molecule. For instance, the crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides shows that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group typically occupying the axial position . The presence of the Boc group and the ketone functionality in 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid would likely influence its conformation and potentially its reactivity.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis and peptide chemistry. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent chemical reactions, such as peptide bond formation . The ketone functionality in 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid could also undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids, such as solubility, acidity, and lipophilicity, are influenced by the nature of the substituents on the cyclohexane ring. For example, the introduction of fluorine atoms in 1-amino-4,4-difluorocyclohexanecarboxylic acid affects its conformation, lipophilicity, acidity, and fluorescent properties . While the properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid are not explicitly discussed in the provided papers, similar analyses could be conducted to determine its behavior in different environments, which is crucial for its application in drug discovery and peptide synthesis.

Scientific Research Applications

4. One-Pot Amidation of N-Boc-Protected Amines

- Summary of Application: This research describes a practical one-pot amidation of N-Boc-protected amines under mild conditions. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Methods of Application: The research involves a one-pot synthesis of amides from N-Boc-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results: A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

5. Dual Protection of Amino Functions Involving Boc

- Summary of Application: This research focuses on the dual protection of amino functions involving Boc. It highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The research describes the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results: The research provides a comprehensive review of the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

6. Boc-Protected Amino Groups

- Summary of Application: This research focuses on the formation of Boc-protected amines and amino acids conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Methods of Application: The research describes the formation of Boc-protected amines and amino acids conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results: The research provides a comprehensive review of the formation of Boc-protected amines and amino acids .

4. One-Pot Amidation of N-Boc-Protected Amines

- Summary of Application: This research describes a practical one-pot amidation of N-Boc-protected amines under mild conditions. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Methods of Application: The research involves a one-pot synthesis of amides from N-Boc-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results: A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

5. Dual Protection of Amino Functions Involving Boc

- Summary of Application: This research focuses on the dual protection of amino functions involving Boc. It highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The research describes the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results: The research provides a comprehensive review of the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

6. Boc-Protected Amino Groups

- Summary of Application: This research focuses on the formation of Boc-protected amines and amino acids conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Methods of Application: The research describes the formation of Boc-protected amines and amino acids conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results: The research provides a comprehensive review of the formation of Boc-protected amines and amino acids .

Safety And Hazards

Future Directions

properties

IUPAC Name |

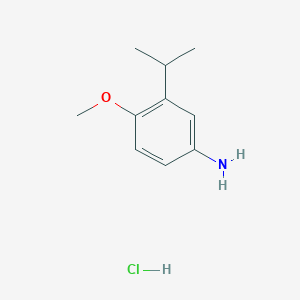

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRYGIDGYXKHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646966 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid | |

CAS RN |

285996-76-1 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

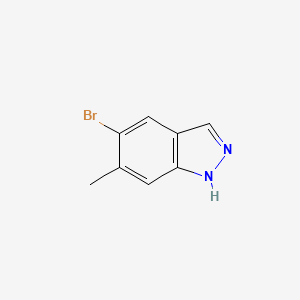

![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

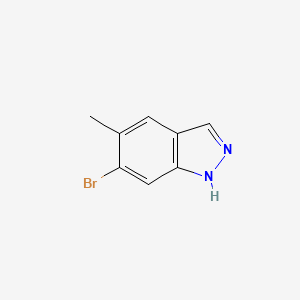

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)